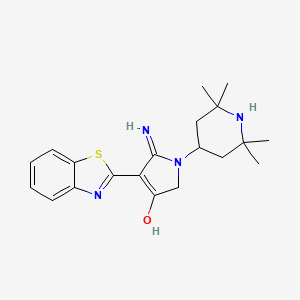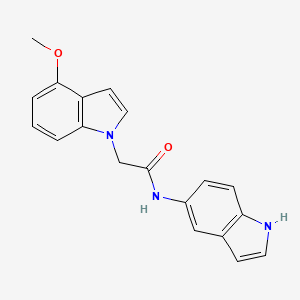![molecular formula C19H22N4O3 B14934843 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide](/img/structure/B14934843.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrrole ring substituted with dimethyl groups and a quinazolinone moiety, linked via an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines under acidic conditions.
Quinazolinone Synthesis: The quinazolinone moiety can be prepared by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling Reaction: The final step involves coupling the pyrrole and quinazolinone intermediates via an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Automation: Utilizing automated reactors and continuous flow systems to scale up production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole oxides.
Reduction: The quinazolinone moiety can be reduced to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyrrole ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitro groups (NO₂) can be introduced under acidic conditions.
Major Products
Oxidation: Pyrrole oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Applications De Recherche Scientifique
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.
Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Exploring its properties as a building block for organic semiconductors or other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involving kinases or transcription factors, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PHENOL
- 3-(2,5-DIMETHYL-1H-PYRROL-1-YL)-2-THIOPHENECARBOXYLIC ACID
- 5-BROMO-2-(2,5-DIMETHYL-1H-PYRROL-1-YL)PYRIDINE
Uniqueness
2-(2,5-DIMETHYL-1H-PYRROL-1-YL)-N-[3-(2-METHOXYETHYL)-4-OXO-3,4-DIHYDRO-6-QUINAZOLINYL]ACETAMIDE is unique due to its combination of a pyrrole ring and a quinazolinone moiety, which imparts distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C19H22N4O3 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-(2-methoxyethyl)-4-oxoquinazolin-6-yl]acetamide |
InChI |
InChI=1S/C19H22N4O3/c1-13-4-5-14(2)23(13)11-18(24)21-15-6-7-17-16(10-15)19(25)22(12-20-17)8-9-26-3/h4-7,10,12H,8-9,11H2,1-3H3,(H,21,24) |
Clé InChI |
ZQPATSQSUJCPET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CC(=O)NC2=CC3=C(C=C2)N=CN(C3=O)CCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B14934762.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14934770.png)
![methyl 5-methyl-2-{[(5-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934775.png)


![N-(benzo[d]thiazol-2-yl)-2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B14934796.png)
![N-[5-(acetylamino)-2-methoxyphenyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B14934799.png)
![(12aS)-2-(3-hydroxypropyl)-6-(3-nitrophenyl)-6,7,12,12a-tetrahydro-3H-pyrazino[1,2-b]-carboline-1,4-quinone](/img/structure/B14934800.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B14934812.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-2-(piperidin-1-ylmethyl)-4H-pyran-4-one](/img/structure/B14934816.png)
![N-[2-(1-methyl-1H-indol-3-yl)ethyl]-5-(thiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14934820.png)
![N-(1-methyl-1H-pyrazol-3-yl)-5-oxo-1-[3-(trifluoromethoxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14934823.png)
![3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B14934825.png)
![4-butyl-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B14934834.png)
